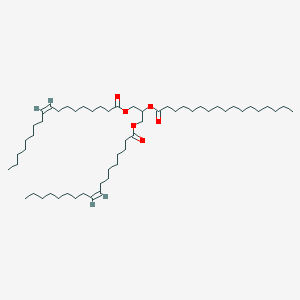

1,3-Dioleoyl-2-heptadecanoyl glycerol

Beschreibung

Eigenschaften

IUPAC Name |

[2-heptadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H104O6/c1-4-7-10-13-16-19-22-25-28-31-33-36-39-42-45-48-54(57)60-51-53(62-56(59)50-47-44-41-38-35-30-27-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,53H,4-24,27,30-52H2,1-3H3/b28-25-,29-26- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKBEUDLRYYUNS-RZEXXKRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H104O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,3-Dioleoyl-2-heptadecanoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the triglyceride 1,3-Dioleoyl-2-heptadecanoyl glycerol (B35011). Due to the limited availability of specific experimental data for this compound, this guide also includes information on a structurally similar triglyceride, 1,3-Dioleoyl-2-palmitoyl glycerol, for comparative purposes. Furthermore, it outlines standard experimental protocols for the characterization of triglycerides and explores potential biological signaling pathways based on related molecules.

Core Physical and Chemical Properties

1,3-Dioleoyl-2-heptadecanoyl glycerol is a mixed-acid triglyceride containing two oleic acid moieties at the sn-1 and sn-3 positions and one heptadecanoic acid moiety at the sn-2 position of the glycerol backbone.[1][2]

Table 1: Summary of Known and Comparative Physical Properties

| Property | This compound | 1,3-Dioleoyl-2-palmitoyl glycerol (for comparison) |

| Molecular Formula | C₅₆H₁₀₄O₆[1][3] | C₅₅H₁₀₂O₆[4][5] |

| Molecular Weight | 873.4 g/mol [1] | 859.4 g/mol [5][6] |

| Melting Point | Data not available | 19 °C[4][7] |

| Boiling Point | Data not available | 802.2 °C at 760 mmHg[4][7] |

| Density | Data not available | 0.919 g/cm³[4][7] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol[1] | Soluble in chloroform[6]; Slightly soluble in ethanol, ethyl acetate, and methanol[4] |

| Physical Form | Solid[1] | Solid[5] |

Experimental Protocols for Triglyceride Analysis

The characterization of triglycerides like this compound involves a suite of analytical techniques to determine their composition and physical properties.

Chromatographic Analysis for Purity and Composition

a) High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a common method for the quantitative analysis of triglyceride species in vegetable oils and other lipid mixtures.[8]

-

Instrumentation: A standard HPLC system equipped with a Zorbax chemically bonded octadecylsilane (B103800) (ODS) column and a flame ionization detector (FID) is suitable.[8]

-

Mobile Phase: A gradient elution with methylene (B1212753) chloride in acetonitrile (B52724) is typically used to separate different triglyceride species.[8]

-

Principle: Separation is based on the partition coefficient of the triglycerides between the stationary and mobile phases. Identification is achieved by comparing retention times with known standards and by calculating theoretical carbon numbers.[8]

b) Gas Chromatography (GC)

GC is employed for the analysis of the fatty acid composition of triglycerides. This typically requires a transesterification step to convert the fatty acids into their more volatile methyl esters (FAMEs).

-

Sample Preparation (Transesterification): The triglyceride sample is reacted with a reagent such as sodium pentanoate in pentanol (B124592) at room temperature to produce fatty acid pentyl esters.[9]

-

Instrumentation: A GC system with a capillary column is used for the separation of the resulting esters.[9]

-

Principle: The esters are separated based on their boiling points and polarity. The elution order and peak areas allow for the identification and quantification of the individual fatty acids.[9]

c) Supercritical Fluid Chromatography (SFC)

SFC offers an alternative to GC and HPLC for triglyceride analysis, often providing different selectivities and shorter analysis times.[10]

-

Instrumentation: An analytical SFC system coupled with an evaporative light scattering detector (ELSD).[10]

-

Columns: Both reversed-phase columns (e.g., octadecyl silane) and silver-loaded columns can be used. Silver-loaded columns are particularly useful for separating triglycerides based on their degree of unsaturation.[10]

-

Principle: Separation is achieved based on the differential solubility of the triglycerides in the supercritical fluid mobile phase.[10]

Mass Spectrometry (MS) for Structural Elucidation

Coupling chromatographic techniques with mass spectrometry (e.g., LC-MS, GC-MS) provides detailed structural information, including the specific positions of the fatty acids on the glycerol backbone.[11]

-

Principle: The mass spectrometer ionizes the triglyceride molecules and then separates the resulting ions based on their mass-to-charge ratio. The fragmentation patterns observed in the mass spectrum can be used to identify the constituent fatty acids and their positions.[11]

Potential Biological Significance and Signaling

While no specific signaling pathways for this compound have been documented, research on the structurally similar 1,3-Dioleoyl-2-palmitoyl glycerol (OPO) provides insights into its potential biological roles, particularly in gut health.[12] OPO has been shown to positively influence the intestinal environment.[12]

A potential mechanism of action could involve the modulation of the gut microbiota and the subsequent impact on intestinal barrier function and immune response.

Caption: Hypothetical signaling pathway for triglyceride-mediated gut health improvement.

This diagram illustrates a potential mechanism where the triglyceride is metabolized by the gut microbiota, leading to the production of short-chain fatty acids like butyrate. Butyrate, in turn, can stimulate the proliferation and differentiation of intestinal stem cells, ultimately enhancing the integrity of the intestinal barrier. This is based on findings for the related molecule, 1,3-Dioleoyl-2-palmitoyl glycerol.[12]

Conclusion

This technical guide summarizes the currently available physical property data for this compound. While specific quantitative data such as melting and boiling points are not yet publicly available, this document provides a framework for its characterization based on established analytical protocols for triglycerides. The exploration of potential biological activities, drawn from closely related molecules, suggests that this compound may hold significance in areas such as gut health and warrants further investigation. Researchers are encouraged to utilize the outlined experimental methodologies to further elucidate the physical and biological properties of this specific triglyceride.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Biochemicals - CAT N°: 26879 [bertin-bioreagent.com]

- 3. This compound Price at Chemsrc [chemsrc.com]

- 4. Cas 1716-07-0,1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL | lookchem [lookchem.com]

- 5. 1,3-Dioleoyl-2-palmitoylglycerol | C55H102O6 | CID 13183955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Page loading... [guidechem.com]

- 8. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. mdpi.com [mdpi.com]

- 12. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dioleoyl-2-heptadecanoyl Glycerol

CAS Number: 195891-94-2

Note to the Reader: Direct, in-depth technical data for 1,3-Dioleoyl-2-heptadecanoyl glycerol (B35011) is limited in publicly available scientific literature. Due to its structural and functional similarity to the well-researched triglyceride 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), this guide will leverage data from OPO as a close analogue to provide a comprehensive technical overview. OPO differs only by a single carbon in the sn-2 fatty acid chain (palmitic acid, C16:0) compared to heptadecanoic acid (C17:0) in the target molecule. This substitution is not expected to significantly alter the fundamental physicochemical and biological properties discussed herein.

Core Concepts and Physicochemical Properties

1,3-Dioleoyl-2-heptadecanoyl glycerol is a structured triacylglycerol (TAG), a class of lipids where specific fatty acids are esterified to the glycerol backbone at defined positions. In this molecule, oleic acid, an unsaturated fatty acid, occupies the sn-1 and sn-3 positions, while heptadecanoic acid, a saturated fatty acid, is at the sn-2 position. This specific arrangement is biomimetic of the primary TAG structure found in human milk fat, which is crucial for nutrient absorption and physiological development in infants.

The positioning of a saturated fatty acid at the sn-2 position and unsaturated fatty acids at the sn-1 and sn-3 positions influences its digestion, absorption, and metabolic fate. This structure is believed to enhance the absorption of both fatty acids and calcium.

Summary of Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 195891-94-2 | N/A |

| Molecular Formula | C₅₆H₁₀₄O₆ | N/A |

| Molecular Weight | 873.42 g/mol | N/A |

| Synonyms | 1,3-Olein-2-Heptadecanoin, TG(18:1/17:0/18:1) | N/A |

Synthesis and Manufacturing

The synthesis of structured triglycerides like this compound typically involves a multi-step chemoenzymatic process. The following is a representative workflow based on the synthesis of the analogue, OPO.[1]

Caption: Chemoenzymatic synthesis workflow for structured triglycerides.

Experimental Protocols

Enzymatic Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO Analogue)

This protocol describes a three-step method for the synthesis of OPO, which can be adapted for this compound by substituting palmitic acid with heptadecanoic acid.[1]

Step 1: Synthesis of Vinyl Oleate

-

Reaction: Transvinylation between vinyl acetate (B1210297) and oleic acid.

-

Catalyst: Typically a palladium-based catalyst.

-

Conditions: The reaction is carried out under specific temperature and pressure conditions to facilitate the transfer of the vinyl group.

Step 2: Synthesis of 1,3-Diolein

-

Reactants: Vinyl oleate and glycerol.

-

Enzyme: Immobilized lipase, such as Novozym 435 (10% w/v).

-

Conditions: The reaction is conducted at 35°C for 8 hours.[1]

-

Purification: The resulting 1,3-diolein is purified to a high degree (e.g., 98.6% purity).[1]

Step 3: Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol

-

Reactants: Purified 1,3-diolein and palmitic acid.

-

Method: Chemical acylation.

-

Outcome: Production of OPO with high regiospecificity.

Analytical Methods

The analysis of structured triglycerides is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

A reliable method for the separation and quantification of OPO in various matrices involves a two-step HPLC process.[2]

-

Step 1: Non-aqueous Reversed-Phase HPLC (RP-HPLC)

-

Purpose: Initial fractionation of the complex lipid mixture to isolate the OPO-containing fraction.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and isopropanol.

-

-

Step 2: Silver Ion HPLC (Ag+-HPLC)

-

Purpose: Fine separation of the OPO fraction from its regioisomers (e.g., 1,2-dioleoyl-3-palmitoylglycerol) and other isomers.[2][3]

-

Column: A column impregnated with silver ions, which separates compounds based on the degree of unsaturation.

-

Detection: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD) for samples with low OPO content.[2]

-

Gas Chromatography (GC) Analysis

GC is used to determine the fatty acid composition of the triglyceride, particularly at the sn-2 position.

-

Sample Preparation:

-

Hydrolysis: The triglyceride is subjected to enzymatic hydrolysis using pancreatic lipase, which selectively cleaves fatty acids from the sn-1 and sn-3 positions.

-

Isolation: The resulting 2-monoacylglycerol is isolated.

-

Derivatization: The fatty acids of the 2-monoacylglycerol are converted to their fatty acid methyl esters (FAMEs).

-

-

GC Conditions:

-

Column: A capillary column suitable for FAME analysis.

-

Carrier Gas: Helium or hydrogen.

-

Detector: Flame Ionization Detector (FID).

-

Biological Activity and Signaling Pathways

Research on the OPO analogue has shed light on its significant biological effects, particularly in relation to intestinal health and inflammation.

Modulation of Gut Microbiota and Intestinal Barrier Function

Studies have shown that OPO supplementation can positively influence the gut microbiome and enhance the integrity of the intestinal barrier.[4] In neonatal mice, OPO supplementation has been observed to:

-

Increase the number of intestinal stem cells, promoting the growth of villi and crypts.[4][5]

-

Promote the differentiation of goblet and Paneth cells.[4][5]

-

Enhance intestinal barrier integrity by upregulating the expression of mucin 2, lysozyme (B549824) 1, and tight junction proteins.[4][5]

-

Increase the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.[5][6]

-

Elevate levels of butyrate, a short-chain fatty acid known for its beneficial effects on gut health.[4][5]

Anti-inflammatory Effects via TLR4 Signaling

In models of colitis, OPO has been shown to exert protective effects by modulating inflammatory signaling pathways.[7]

Caption: OPO's inhibitory effect on the TLR4-MyD88-NF-κB signaling pathway.

OPO treatment has been demonstrated to reduce inflammation by suppressing the TLR4-MyD88-NF-κB signaling pathway in colitis models.[7] This suggests a potential therapeutic application for structured triglycerides in inflammatory bowel disease.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Triglycerides and their constituent fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play a critical role in lipid and glucose metabolism.[8][9]

Caption: General overview of triglyceride involvement in PPAR signaling.

Activation of PPARs, particularly PPARα and PPARγ, by fatty acids derived from triglycerides leads to the regulation of genes involved in fatty acid oxidation, triglyceride synthesis and breakdown, and inflammation.[8][9][10] This highlights the central role of such lipids in maintaining metabolic homeostasis.

Applications in Drug Development and Nutrition

The unique structure and biological activities of this compound and its analogues make them promising candidates for various applications:

-

Infant Nutrition: As a key component in infant formulas to mimic the fat composition of human milk, thereby improving nutrient absorption and supporting healthy development.

-

Therapeutic Nutrition: For individuals with inflammatory bowel disease or other intestinal dysfunctions, due to its anti-inflammatory properties and ability to support gut barrier function.[7]

-

Drug Delivery: The lipid nature of these molecules makes them potential excipients in lipid-based drug delivery systems to enhance the bioavailability of poorly soluble drugs.

References

- 1. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Absorption of 1,3-dioleyl-2-palmitoylglycerol and intestinal flora profiles changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effect of 1,3-dioleoyl-2-palmitoylglycerol against DSS-induced colitis via modulating gut microbiota and maintaining intestinal epithelial barrier integrity - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. PPARs Mediate Lipid Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peroxisome Proliferator Activated Receptors and Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

A Technical Guide to the Synthesis of Asymmetric Triacylglycerols for Pharmaceutical and Research Applications

Introduction

Asymmetric triacylglycerols (TAGs), also known as structured lipids, are a class of glycerolipids where the fatty acid composition at the sn-1, sn-2, and sn-3 positions of the glycerol (B35011) backbone is precisely controlled. This structural specificity imparts unique physicochemical and metabolic properties, making them highly valuable in the development of specialized nutritional products, drug delivery systems, and as tools in lipid research.[1][2][3] Unlike naturally occurring fats and oils, which are complex mixtures of various TAGs, synthetic asymmetric TAGs offer defined structures that allow for the investigation of structure-function relationships and the design of lipids with tailored functionalities. This guide provides an in-depth overview of the core methodologies for the synthesis of asymmetric triacylglycerols, with a focus on chemoenzymatic approaches, and details key experimental protocols for their preparation and analysis.

Core Synthetic Strategies

The synthesis of asymmetric triacylglycerols can be broadly categorized into chemical and enzymatic methods. While purely chemical methods offer versatility, they often lack the regioselectivity required for the precise placement of fatty acids on the glycerol backbone, necessitating complex protection and deprotection steps.[4] Enzymatic methods, particularly those employing lipases, have gained prominence due to their high regioselectivity, milder reaction conditions, and environmental compatibility.[1][5][6] A combination of chemical and enzymatic steps, known as chemoenzymatic synthesis, often provides the most efficient and versatile route to pure asymmetric TAGs.[2][7]

Enzymatic Synthesis

Lipases are widely used for the synthesis of structured lipids due to their ability to catalyze esterification, transesterification, and acidolysis reactions with high regioselectivity.[1][5] Specifically, sn-1,3-specific lipases are invaluable as they selectively catalyze reactions at the primary hydroxyl groups of the glycerol backbone, leaving the sn-2 position intact.[5][8]

Common enzymatic reactions for the synthesis of asymmetric TAGs include:

-

Acidolysis: The exchange of fatty acids at the sn-1 and sn-3 positions of a starting triacylglycerol with a new fatty acid.[1]

-

Transesterification: The exchange of fatty acids between a triacylglycerol and a fatty acid ester.[1]

-

Esterification: The direct acylation of glycerol or a mono- or diacylglycerol with a fatty acid.[2][5]

A prevalent two-step enzymatic process for producing MLM-type (Medium-Long-Medium) structured TAGs involves:

-

Alcoholysis of a triacylglycerol rich in the desired long-chain fatty acid at the sn-2 position using an sn-1,3-regiospecific lipase (B570770) to produce a 2-monoacylglycerol (2-MG).[8][9]

-

Esterification of the purified 2-MG with the desired medium-chain fatty acids.[8]

Chemoenzymatic Synthesis

Chemoenzymatic strategies combine the regioselectivity of enzymes with the versatility of chemical reactions. A typical chemoenzymatic approach involves the lipase-catalyzed synthesis of a mono- or diacylglycerol intermediate, followed by chemical acylation to complete the triacylglycerol structure.[2][7] For instance, Steglich esterification is a chemical method that can be used for the final acylation step.[2][7] This approach allows for the synthesis of a wide variety of asymmetric TAGs with high purity.

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize quantitative data from various studies on the synthesis of asymmetric triacylglycerols, providing a comparative look at the efficiency of different methods.

| Method | Starting Materials | Enzyme/Catalyst | Key Reaction Parameters | Product | Yield | Purity | Reference |

| Two-Step Enzymatic | Triolein, Trilinolein, or Peanut Oil; Caprylic Acid | Rhizomucor miehei, Rhizopus delemar, or Rhizopus javanicus lipase | Step 1 (Alcoholysis): Organic solvents. Step 2 (Esterification): n-hexane | MLM-type Structured Triacylglycerides | Up to 71.8% for 2-MG intermediate | >90% caprylic acid in sn-1,3 positions | [8] |

| Chemoenzymatic | Caprylic Acid, Linoleic Acid, dl-1,2-isopropylideneglycerol | Lipozyme 435 (for MAG synthesis) | Lipase-catalyzed esterification followed by Steglich esterification | Asymmetrical (CCL, LLC) and Symmetrical (CLC, LCL) MLCTs | 52-67% (Asymmetrical), 71-84% (Symmetrical) | >98% | [2][7] |

| Two-Step Enzymatic | ARASCO (Arachidonic acid-rich oil), Coconut Oil | Novozym 435 (for ethanolysis), Rhizopus oryzae lipase (for synthesis) | Step 1 (Ethanolysis): 25°C, 1h. Step 2 (Synthesis): 35°C | MLM-Structured Triacylglycerols | 23.3 mol% for sn-2 MAG intermediate | sn-2: 34.8% Arachidonic acid; sn-1,3: 35.1% Capric and Lauric acids | [9][10] |

| Enzymatic Interesterification | Palm Mid Fraction, Stearic Ethyl Ester | Lipozyme TLIM | Molar ratio 1:0.5 (PMF:STEE), 6 hr, 20% enzyme load | Asymmetric Structured Lipids | - | 58.85 area% asymmetric TAG | [11] |

Table 1: Summary of Quantitative Data for the Synthesis of Asymmetric Triacylglycerols.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and analysis of asymmetric triacylglycerols.

Protocol 1: Two-Step Enzymatic Synthesis of MLM-type Structured Triacylglycerols

This protocol is adapted from the work of Schmid et al. (1998).[8]

Step 1: Synthesis of 2-Monoacylglycerols (2-MG) by Alcoholysis

-

Reaction Setup: Dissolve the starting triacylglycerol (e.g., triolein, trilinolein, or peanut oil) in an organic solvent.

-

Enzyme Addition: Add an immobilized 1,3-regiospecific lipase (e.g., from Rhizomucor miehei, Rhizopus delemar, or Rhizopus javanicus).

-

Incubation: Incubate the reaction mixture under optimized conditions of temperature and agitation.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purification: Upon completion, remove the enzyme by filtration. The 2-MG is then purified from the reaction mixture by crystallization.

Step 2: Esterification of 2-MG to form MLM-TAGs

-

Reaction Setup: Dissolve the purified 2-MG and a molar excess of the medium-chain fatty acid (e.g., caprylic acid) in n-hexane.

-

Enzyme Addition: Add the 1,3-regiospecific lipase.

-

Incubation: Incubate the reaction under optimized conditions.

-

Monitoring: Monitor the formation of the MLM-TAG by TLC or GC.

-

Purification: After the reaction, remove the enzyme by filtration and purify the final product.

Protocol 2: Chemoenzymatic Synthesis of Asymmetric Medium- and Long-Chain Triacylglycerols (MLCTs)

This protocol is based on the strategy described by Park et al.[2][7]

Step 1: Enzymatic Synthesis of 1-rac-Monoacylglycerols (1-rac-MAGs)

-

Reaction Mixture: Combine the fatty acid (e.g., caprylic acid or linoleic acid) and dl-1,2-isopropylideneglycerol.

-

Enzyme and Water Addition: Add Lipozyme 435 (10% w/w) and water (3% w/w) to the total mass of the reactants.

-

Reaction Conditions: Carry out the reaction at 40°C with agitation (300 rpm) for 1 hour.

-

Enzyme Removal: After the reaction, filter the mixture through a 0.45 μm PTFE syringe filter to remove the enzyme.

Step 2: Chemical Esterification (Steglich Esterification)

-

Reactant Preparation: Combine the enzymatically prepared MAG with the second fatty acid.

-

Catalyst Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Reaction Conditions: Perform the reaction in an appropriate solvent under anhydrous conditions.

-

Purification: Purify the resulting asymmetric TAG using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (>98%).

Protocol 3: Stereospecific Analysis of Triacylglycerols

The determination of the fatty acid distribution at the sn-1, sn-2, and sn-3 positions is crucial. A common method involves enzymatic hydrolysis and chromatographic analysis.[12][13][14][15]

-

Partial Hydrolysis: Partially hydrolyze the TAG sample using a Grignard reagent (e.g., ethyl magnesium bromide) to generate a mixture of diacylglycerols (sn-1,2, sn-2,3, and sn-1,3).[12][15] Alternatively, pancreatic lipase can be used for hydrolysis at the sn-1 and sn-3 positions to yield 2-monoacylglycerols.[13][16]

-

Separation of Diacylglycerol Isomers: Separate the resulting diacylglycerol isomers using thin-layer chromatography (TLC) on a borate-impregnated plate or by High-Performance Liquid Chromatography (HPLC).[14]

-

Enantiomeric Resolution: For the resolution of sn-1,2- and sn-2,3-diacylglycerol enantiomers, derivatize them (e.g., as dinitrophenylurethanes) and separate them using chiral phase HPLC.[14]

-

Fatty Acid Analysis: Determine the fatty acid composition of the isolated mono- and diacylglycerol fractions by gas chromatography (GC) after conversion to fatty acid methyl esters (FAMEs).

-

Structural Reconstruction: Reconstruct the original TAG structure based on the fatty acid composition of the different fractions.[12][15]

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: Chemoenzymatic synthesis of asymmetric triacylglycerols.

Caption: Two-step enzymatic synthesis of MLM-type structured lipids.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemoenzymatic synthesis and identification of medium- and long-chain triacylglycerol congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Stereospecific analysis of triacylglycerols via racemic phosphatidylcholines and phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Stereospecific analysis of triacylglycerols rich in long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. aocs.org [aocs.org]

The Enigmatic Presence of Odd-Chain Fatty Acid Triglycerides in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acids (OCFAs), once considered minor and physiologically insignificant lipids, are gaining increasing attention for their potential roles in human health and disease. Their presence as triglycerides in various natural sources, from ruminant products to marine life and terrestrial plants, presents both a challenge for their precise quantification and an opportunity for novel therapeutic interventions. This technical guide provides a comprehensive overview of the natural occurrence of odd-chain fatty acid triglycerides, details the experimental protocols for their analysis, and visualizes key metabolic and experimental pathways.

Introduction

Triglycerides, the primary storage form of fatty acids, are predominantly composed of even-chain fatty acids. However, a small but significant fraction consists of fatty acids with an odd number of carbon atoms, primarily pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). These odd-chain fatty acids are esterified to a glycerol (B35011) backbone, forming odd-chain fatty acid triglycerides. While their concentrations are generally low, emerging research suggests their importance as biomarkers for dietary intake and their potential involvement in metabolic health.[1] This guide delves into the natural distribution of these unique lipids, methodologies for their study, and their metabolic fate.

Natural Occurrence of Odd-Chain Fatty Acid Triglycerides

Odd-chain fatty acid triglycerides are found across the microbial, plant, and animal kingdoms.[2][3][4][5] Their presence can be attributed to both de novo synthesis and dietary acquisition through the consumption of organisms that produce them.

Ruminant Products: A Primary Source

The most well-documented dietary sources of odd-chain fatty acids in humans are ruminant fats, including dairy products and beef.[6][7] The microbial fermentation process in the rumen of these animals produces propionyl-CoA, which serves as a precursor for the synthesis of odd-chain fatty acids.[8] These OCFAs are then incorporated into triglycerides.

Marine and Aquatic Life

Certain species of fish and marine microorganisms are also known to contain odd-chain fatty acid triglycerides.[6] Their presence in these organisms is often linked to the microbial communities in their environment and their own metabolic pathways.

Plants and Microorganisms

While less common than in ruminants, some plants and various microorganisms, including bacteria and yeasts, can synthesize odd-chain fatty acids and incorporate them into their storage lipids.[2][5] The specific species and environmental conditions play a significant role in the production of these compounds.

Quantitative Data on Odd-Chain Fatty Acid Triglyceride Content

The quantification of odd-chain fatty acid triglycerides in natural sources is crucial for understanding their dietary contribution and physiological relevance. The following tables summarize available data on their prevalence.

| Source Category | Specific Source | C15:0 (% of total fatty acids) | C17:0 (% of total fatty acids) | Reference |

| Ruminant Products | Bovine Milk Fat | ~0.5 - 2.0 | ~0.5 - 1.5 | [7][9] |

| Beef Fat | Variable, generally < 2.0 | Variable, generally < 1.0 | [6] | |

| Marine Life | Various Fish Oils | Trace to low levels | Trace to low levels | [6] |

| Plants | Certain Seed Oils | Very low, often trace | Very low, often trace | [10][11] |

Note: Data is presented as the percentage of specific odd-chain fatty acids relative to the total fatty acid profile of the triglyceride fraction. Absolute concentrations of triglycerides can vary significantly based on the source and processing methods.

Experimental Protocols

The accurate analysis of odd-chain fatty acid triglycerides requires specific and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods employed.[4]

Extraction of Triglycerides

A general protocol for the extraction of total lipids, including triglycerides, from a biological sample is as follows:

-

Homogenization: Homogenize the sample in a chloroform (B151607):methanol (2:1, v/v) mixture.

-

Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.

-

Isolation: Carefully collect the lower chloroform phase.

-

Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze the fatty acid composition of the triglycerides, they must first be transesterified to fatty acid methyl esters (FAMEs).

-

Transesterification: Add a solution of methanolic HCl or BF3-methanol to the lipid extract and heat to convert the fatty acids to their methyl esters.

-

Extraction of FAMEs: After cooling, add hexane (B92381) and water to extract the FAMEs into the upper hexane layer.

-

GC-MS Analysis: Inject the hexane extract containing the FAMEs into a GC-MS system.

-

Gas Chromatograph (GC): A capillary column (e.g., DB-23 or equivalent) is used to separate the FAMEs based on their boiling points and polarity.

-

Mass Spectrometer (MS): The separated FAMEs are then ionized and fragmented. The resulting mass spectra are used to identify the individual fatty acids based on their unique fragmentation patterns and retention times. Quantification is typically performed by comparing the peak areas to those of known standards.[12]

-

Signaling Pathways and Experimental Workflows

Beta-Oxidation of Odd-Chain Fatty Acids

The metabolic breakdown of odd-chain fatty acids follows the beta-oxidation pathway, similar to even-chain fatty acids, but with a distinct final step.

Caption: Metabolic pathway of odd-chain fatty acid beta-oxidation.

General Experimental Workflow for OCFA Triglyceride Analysis

The following diagram outlines the typical workflow for the analysis of odd-chain fatty acid triglycerides from a biological sample.

Caption: A generalized workflow for the analysis of OCFA triglycerides.

Conclusion and Future Directions

The study of odd-chain fatty acid triglycerides is a rapidly evolving field. Their widespread, albeit generally low-level, presence in nature and their unique metabolic fate underscore the need for continued research. For professionals in drug development, understanding the dietary sources and metabolic impact of these lipids could open new avenues for nutritional interventions and therapeutic strategies targeting metabolic diseases. Future research should focus on compiling more extensive quantitative data from a wider variety of natural sources, refining analytical methodologies for high-throughput screening, and elucidating the specific signaling roles of odd-chain fatty acids beyond their function as an energy source. The intricate relationship between diet, gut microbiota, and endogenous synthesis of odd-chain fatty acids also warrants further investigation.

References

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms. | Semantic Scholar [semanticscholar.org]

- 4. Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbial synthesis of functional odd-chain fatty acids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. aocs.org [aocs.org]

- 11. Plants oils and fats | Cyberlipid [cyberlipid.gerli.com]

- 12. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Structured Triglycerides in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Structured triglycerides (STGs), also known as structured lipids (SLs), are novel triacylglycerol molecules that have been enzymatically or chemically modified to alter the composition and/or positional distribution of fatty acids on the glycerol (B35011) backbone. This guide provides a comprehensive technical overview of the role of STGs in lipid metabolism, from their synthesis and digestion to their impact on metabolic pathways and clinical outcomes. By combining the properties of different fatty acid types, such as medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs), STGs offer unique metabolic advantages over conventional fats. This document details the experimental protocols for STG synthesis and analysis, presents quantitative data from clinical and preclinical studies, and explores the underlying molecular signaling pathways involved in their metabolic effects.

Introduction to Structured Triglycerides

Structured triglycerides are triacylglycerols synthesized to contain specific fatty acids at particular positions on the glycerol molecule. A common and metabolically significant class of STGs are the medium-long-medium (MLM) type, which have an LCF A, often an essential fatty acid, at the sn-2 position and MCFAs at the sn-1 and sn-3 positions. This specific arrangement is designed to combine the rapid energy provision of MCFAs with the essential nutritional benefits of LCFAs.

The rationale for the development of STGs lies in their potential to offer tailored metabolic effects. For instance, they have been extensively investigated for use in clinical nutrition, particularly for patients with compromised metabolic function, such as those in critical care, postoperative recovery, or with malabsorption syndromes. The unique structure of STGs influences their digestion, absorption, transport, and subsequent metabolism, leading to distinct physiological effects compared to simple physical mixtures of medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs).

Synthesis of Structured Triglycerides

The synthesis of STGs can be achieved through chemical or enzymatic methods, with enzymatic processes being favored for their specificity and milder reaction conditions, which help to preserve the nutritional integrity of the fatty acids.

Enzymatic Interesterification

Enzymatic interesterification is a widely used method for producing STGs, particularly of the MLM type. This process involves the use of lipases, which are enzymes that catalyze the hydrolysis and synthesis of esters.

Key Methodologies:

-

Acidolysis: This is a common one-step reaction where a triacylglycerol rich in a desired long-chain fatty acid at the sn-2 position (e.g., high-oleic sunflower oil) is reacted with medium-chain fatty acids. A lipase (B570770) with sn-1,3 specificity is used to catalyze the exchange of the fatty acids at the outer positions of the glycerol backbone with the MCFAs.

-

Two-Step Enzymatic Reaction: This method provides a higher purity of the final MLM-structured lipid.

-

Ethanolysis/Glycerolysis: In the first step, a native oil is subjected to ethanolysis or glycerolysis using an sn-1,3 specific lipase. This reaction cleaves the fatty acids at the sn-1 and sn-3 positions, resulting in the formation of 2-monoacylglycerols (2-MAGs).

-

Esterification: The purified 2-MAGs are then esterified with an excess of medium-chain fatty acids, again using an sn-1,3 specific lipase, to form the MLM-structured triglyceride.

-

Experimental Protocol: Two-Step Enzymatic Synthesis of MLM-Type Structured Triglycerides

This protocol describes the synthesis of an MLM-type structured triglyceride using a starting oil rich in oleic acid and caprylic acid (C8:0) as the medium-chain fatty acid.

Materials:

-

High-oleic sunflower oil (source of oleic acid at sn-2)

-

Caprylic acid

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

-

Ethanol (B145695) (anhydrous)

-

Hexane (B92381) (or other suitable organic solvent)

-

Molecular sieves

-

Silica (B1680970) gel for purification

Procedure:

Step 1: Ethanolysis to Produce 2-Monoolein (B133480)

-

Dissolve high-oleic sunflower oil in hexane in a stirred-tank reactor.

-

Add anhydrous ethanol to the mixture. The molar ratio of oil to ethanol is typically optimized (e.g., 1:6).

-

Add the immobilized sn-1,3 specific lipase to the reactor. The enzyme load is usually around 5-10% of the total substrate weight.

-

Maintain the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring for a specified duration (e.g., 8-24 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction reaches equilibrium, filter to remove the immobilized enzyme.

-

Evaporate the solvent and excess ethanol under vacuum.

-

Purify the resulting 2-monoolein from the mixture of fatty acid ethyl esters and unreacted triglycerides, typically by crystallization at a low temperature or silica gel column chromatography.

Step 2: Esterification with Caprylic Acid

-

Dissolve the purified 2-monoolein in hexane in a clean reactor.

-

Add an excess of caprylic acid (e.g., a 1:4 molar ratio of 2-monoolein to caprylic acid).

-

Add fresh immobilized sn-1,3 specific lipase and molecular sieves (to remove water produced during the reaction).

-

Maintain the reaction at a controlled temperature (e.g., 50-60°C) with stirring for 12-48 hours.

-

Monitor the formation of the MLM triglyceride by TLC or HPLC.

-

After the reaction is complete, filter out the enzyme and molecular sieves.

-

Remove the solvent and unreacted caprylic acid by vacuum distillation.

-

The resulting product is the MLM-structured triglyceride (1,3-dicapryloyl-2-oleoyl-glycerol).

Workflow for Two-Step Enzymatic Synthesis of MLM-STG

Caption: Workflow for the two-step enzymatic synthesis of MLM-type structured triglycerides.

Digestion, Absorption, and Transport

The unique structure of STGs directly influences their gastrointestinal processing.

-

Digestion: In the small intestine, pancreatic lipase, which has sn-1,3 specificity, hydrolyzes the MCFAs from the outer positions of the MLM-STG. This releases two molecules of free MCFAs and one molecule of an LCF A-containing 2-monoacylglycerol (2-MAG).

-

Absorption and Transport:

-

The released MCFAs are relatively water-soluble and can be directly absorbed into the portal circulation, from where they are transported to the liver. This rapid absorption and transport pathway is similar to that of MCFAs from MCT oil.

-

The LCF A-containing 2-MAG and any remaining unhydrolyzed STG are incorporated into micelles, absorbed by enterocytes, and re-esterified into triglycerides. These are then packaged into chylomicrons and enter the lymphatic system, following the conventional pathway for long-chain fatty acids.

-

This dual route of absorption allows for both rapid energy delivery to the liver from the MCFAs and the systemic distribution of essential LCFAs via chylomicrons.

Digestion and Absorption Pathway of MLM-STG

Caption: Digestion and differential absorption pathways of MLM-structured triglycerides.

Metabolic Effects of Structured Triglycerides

The distinct metabolic fate of the constituent fatty acids of STGs leads to several clinically relevant metabolic effects, particularly when compared to LCTs or physical mixtures of MCTs and LCTs.

Energy Expenditure and Fat Oxidation

The rapid absorption and hepatic metabolism of the MCFA components of STGs can lead to increased energy expenditure and fat oxidation.

| Study Parameter | Structured Triglycerides (STG) | Long-Chain Triglycerides (LCT) | p-value | Reference |

| Whole Body Fat Oxidation (g/kg/day) | 2.4 ± 0.05 | 1.9 ± 0.06 | < 0.0001 | [1] |

Table 1: Comparison of whole-body fat oxidation in postoperative patients receiving STG vs. LCT emulsions.[1]

Nitrogen Balance

In catabolic states, such as after surgery or trauma, preserving lean body mass is crucial. STGs have been shown to improve nitrogen balance compared to other lipid sources, suggesting a protein-sparing effect.

| Study Group | Cumulative Nitrogen Balance (g over 5 days) | Comparison | p-value | Reference |

| STG Group | -8 ± 2 | vs. Physical Mixture | 0.015 | [2] |

| Physical Mixture (MCT/LCT) | -21 ± 4 | [2] | ||

| STG Group (ICU patients) | -0.7 ± 6.0 (over 3 days) | vs. LCT | 0.03 | [3] |

| LCT Group (ICU patients) | -16.7 ± 3.9 (over 3 days) | [3] |

Table 2: Effect of structured triglycerides on nitrogen balance in postoperative and critically ill patients.[2][3]

Plasma Lipid Profile and Liver Function

The administration of STGs in parenteral nutrition has been associated with favorable changes in plasma lipids and liver enzymes compared to physical mixtures of MCTs and LCTs.

| Parameter | Weighted Mean Difference (STG vs. MCT/LCT) | 95% Confidence Interval | p-value | Reference |

| Plasma Triglycerides (mmol/L) | -0.21 | -0.30 to -0.12 | < 0.0001 | [4] |

| Total Cholesterol (mmol/L) | -0.45 | -0.60 to -0.29 | < 0.0001 | [4] |

| Alanine Aminotransferase (ALT) (IU/L) | -7.68 | -9.68 to -5.68 | < 0.0001 | [4] |

| Aspartate Aminotransferase (AST) (IU/L) | -10.27 | -16.05 to -4.49 | 0.0005 | [4] |

Table 3: Meta-analysis of the effect of STG vs. MCT/LCT emulsions on plasma lipids and liver enzymes in patients receiving parenteral nutrition.[4]

Inflammatory Response

The fatty acid composition of lipid emulsions can modulate the inflammatory response. STGs have been shown to be associated with a reduced inflammatory state compared to MCT/LCT mixtures.

| Inflammatory Marker | Weighted Mean Difference (STG vs. MCT/LCT) | 95% Confidence Interval | p-value | Reference |

| C-Reactive Protein (mg/L) | -2.67 | -4.55 to -0.79 | 0.005 | [4] |

Table 4: Effect of STG vs. MCT/LCT emulsions on C-reactive protein levels.[4]

Molecular Signaling Pathways

The metabolic effects of structured triglycerides are underpinned by their influence on key molecular signaling pathways that regulate lipid metabolism and inflammation. While direct studies on the effects of specific STG molecules on these pathways are limited, the known actions of their constituent fatty acids provide strong indications of the mechanisms involved.

PPARα and Fatty Acid Oxidation

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a major regulator of lipid metabolism, particularly in the liver. It is activated by fatty acids and their derivatives.

-

Mechanism of Action: Long-chain fatty acids are known ligands for PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This upregulates the expression of genes involved in fatty acid uptake, intracellular binding, and mitochondrial and peroxisomal β-oxidation.

-

Relevance to STGs: The LCF A component of STGs, once released and taken up by hepatocytes, can activate PPARα. This is a plausible mechanism for the observed increase in fat oxidation with STG administration. The MCFA component, being rapidly oxidized, may further enhance this effect by reducing the intracellular pool of fatty acids, thereby promoting the uptake and oxidation of LCFAs.

CPT1 and Mitochondrial Fatty Acid Uptake

Carnitine palmitoyltransferase 1 (CPT1) is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation.

-

Mechanism of Action: CPT1 facilitates the transfer of the acyl group from long-chain fatty acyl-CoA to carnitine. Its activity is allosterically inhibited by malonyl-CoA, a key intermediate in de novo lipogenesis.

-

Relevance to STGs: The increased fatty acid oxidation associated with STGs suggests a potential modulation of CPT1 activity. The rapid metabolism of MCFAs may lead to lower levels of malonyl-CoA, thereby disinhibiting CPT1 and allowing for greater flux of LCFAs into the mitochondria for oxidation.

SREBP-1c and Lipogenesis

Sterol regulatory element-binding protein-1c (SREBP-1c) is a key transcription factor that promotes the expression of genes involved in de novo lipogenesis.

-

Mechanism of Action: SREBP-1c is activated by insulin (B600854) and inhibited by polyunsaturated fatty acids (PUFAs). Its activation leads to increased synthesis of fatty acids and triglycerides in the liver.

-

Relevance to STGs: If the LCF A at the sn-2 position of an STG is a PUFA, it could potentially suppress the activity of SREBP-1c. This would lead to a reduction in hepatic lipogenesis, complementing the increase in fatty acid oxidation and contributing to a more favorable hepatic lipid profile.

NF-κB and Inflammatory Signaling

Nuclear factor-kappa B (NF-κB) is a central transcription factor that orchestrates the inflammatory response by upregulating the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.

-

Mechanism of Action: Certain saturated fatty acids can activate pro-inflammatory signaling pathways, leading to the activation of NF-κB in immune cells like macrophages. In contrast, some PUFAs, particularly those of the omega-3 series, can have anti-inflammatory effects by inhibiting NF-κB activation.

-

Relevance to STGs: The overall inflammatory effect of an STG will depend on its specific fatty acid composition. An STG designed with a higher proportion of monounsaturated or omega-3 polyunsaturated LCFAs may exert anti-inflammatory effects, consistent with the observed reduction in inflammatory markers in some clinical studies.

Proposed Signaling Pathways Influenced by Structured Triglycerides

Caption: Proposed molecular signaling pathways influenced by the constituent fatty acids of structured triglycerides.

Key Experimental Protocols

Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the fatty acid composition of plasma or tissue lipids.

Procedure:

-

Lipid Extraction: Total lipids are extracted from the biological sample (e.g., plasma, liver tissue homogenate) using a solvent system such as chloroform:methanol (B129727) (2:1, v/v), following the method of Folch or Bligh and Dyer.

-

Transesterification to Fatty Acid Methyl Esters (FAMEs): The extracted lipids are transesterified to form volatile FAMEs. A common method involves heating the lipid extract with a reagent like 14% boron trifluoride in methanol or methanolic HCl.

-

FAMEs Extraction: The FAMEs are then extracted into an organic solvent such as hexane.

-

GC-MS Analysis:

-

An aliquot of the FAMEs extract is injected into a gas chromatograph equipped with a capillary column (e.g., a polar column like SP-2560 for good separation of isomers).

-

The oven temperature is programmed to ramp up, allowing for the separation of FAMEs based on their chain length, degree of unsaturation, and isomer configuration.

-

The separated FAMEs are detected by a mass spectrometer, which provides both quantification and structural information for identification.

-

Quantification is achieved by comparing the peak areas of individual FAMEs to those of internal standards added at the beginning of the procedure.

-

Measurement of Whole-Body Fat Oxidation by Indirect Calorimetry

Objective: To determine the rate of fat oxidation in a subject.

Procedure:

-

Patient Preparation: The subject should be in a resting state, and measurements are often performed in the post-absorptive state or during continuous infusion of nutrition.

-

Gas Exchange Measurement: The subject breathes into a ventilated hood or through a face mask connected to a metabolic cart. The system measures the volume of oxygen consumed (VO₂) and the volume of carbon dioxide produced (VCO₂) over a specific period.

-

Calculation of Respiratory Quotient (RQ): The RQ is calculated as the ratio of VCO₂ to VO₂.

-

Calculation of Substrate Oxidation: The rates of carbohydrate and fat oxidation are calculated using stoichiometric equations, such as the Weir equation, which also incorporates urinary nitrogen excretion to account for protein oxidation.

-

An RQ of ~0.7 indicates predominantly fat oxidation.

-

An RQ of ~1.0 indicates predominantly carbohydrate oxidation.

-

An RQ between 0.7 and 1.0 indicates a mixture of fat and carbohydrate oxidation.

-

Conclusion and Future Directions

Structured triglycerides represent a significant advancement in the field of clinical nutrition and lipid science. Their unique design allows for the targeted delivery of fatty acids to achieve specific metabolic outcomes. Clinical evidence supports their use in improving nitrogen balance, increasing fat oxidation, and modulating plasma lipid profiles and inflammatory responses, particularly in metabolically stressed patients.

Future research should focus on elucidating the direct effects of specific STG molecules on key signaling pathways such as PPARα, CPT1, and NF-κB. Further clinical trials are also needed to explore the long-term benefits of STG supplementation in various disease states and to optimize the fatty acid composition of STGs for specific therapeutic applications. The continued development and investigation of structured triglycerides hold great promise for the advancement of personalized nutrition and the management of metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. PPARalpha activation increases triglyceride mass and adipose differentiation-related protein in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyunsaturated fatty acids decrease the expression of sterol regulatory element-binding protein-1 in CaCo-2 cells: effect on fatty acid synthesis and triacylglycerol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SREBP-1c overexpression induces triglycerides accumulation through increasing lipid synthesis and decreasing lipid oxidation and VLDL assembly in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1,3-Dioleoyl-2-heptadecanoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1,3-Dioleoyl-2-heptadecanoyl glycerol (B35011), alongside relevant experimental protocols and metabolic context, leveraging data from the closely related triglyceride, 1,3-Dioleoyl-2-palmitoyl glycerol, due to the limited specific data on the heptadecanoyl variant.

Core Physicochemical Data

The fundamental quantitative data for 1,3-Dioleoyl-2-heptadecanoyl glycerol are summarized below.

| Property | Value | Source |

| Molecular Weight | 873.4 g/mol | N/A |

| Molecular Formula | C₅₆H₁₀₄O₆ | N/A |

| CAS Number | 195891-94-2 | N/A |

A verification of the molecular weight based on the atomic weights of its constituent elements is presented in the following table.

| Element | Symbol | Atomic Weight (amu) | Count | Total Atomic Weight (amu) |

| Carbon | C | 12.011[1][2][3][4][5] | 56 | 672.616 |

| Hydrogen | H | 1.008[6][7][8][9][10] | 104 | 104.832 |

| Oxygen | O | 15.999[11][12][13][14][15] | 6 | 95.994 |

| Total | 873.442 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of triglycerides, exemplified by the analogous compound 1,3-Dioleoyl-2-palmitoyl glycerol (OPO), are provided below. These protocols can be adapted for this compound with appropriate modifications.

Chemoenzymatic Synthesis of 1,3-Dioleoyl-2-palmitoyl Glycerol (OPO)

This three-step method provides a high yield and purity of the target triglyceride.[16][17][18]

-

Synthesis of Vinyl Oleate (B1233923): Transvinylation between vinyl acetate (B1210297) and oleic acid.

-

Synthesis of 1,3-Daulein: Reaction of vinyl oleate with glycerol at 35°C for 8 hours using 10% (w/v) Novozym 435. The resulting 1,3-diolein (B152344) can be purified to 98.6% purity.

-

Synthesis of OPO: Chemical synthesis by reacting the purified 1,3-diolein with palmitic acid. This final step yields OPO with a regiopurity of 98.7%.[16]

Another approach involves the enzymatic acidolysis of a palmitic acid-rich fraction of lard with camellia oil fatty acids.[19][20]

High-Performance Liquid Chromatography (HPLC) Analysis of Triglycerides

Reversed-phase HPLC (RP-HPLC) is a preferred method for the separation and quantification of triglyceride molecular species.[21][22][23]

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and acetone (B3395972) is commonly used.[22] For more complex mixtures, a non-aqueous mobile phase of acetonitrile (weak solvent) and isopropanol (B130326) or methyl tert-butyl ether (strong solvent) can be employed.[23]

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detecting triglycerides which lack strong chromophores.[23][24][25]

-

Temperature Control: Column temperature is a critical parameter for optimizing separation.[22]

Metabolic and Signaling Pathways

While specific signaling pathways for this compound are not documented, the general metabolism of triacylglycerols provides a relevant framework.

Triacylglycerol Metabolism

Triacylglycerol metabolism involves synthesis (lipogenesis) and breakdown (lipolysis).[26][27][28][29][30]

-

Synthesis (Lipogenesis): This process primarily occurs in the liver and adipose tissue. It begins with the acylation of glycerol-3-phosphate, followed by the addition of two more fatty acyl-CoA molecules.[26][27]

-

Breakdown (Lipolysis): Stored triglycerides are hydrolyzed by lipases to release fatty acids and glycerol, which can then be used for energy.[29][30]

The metabolic fate of a generic triacylglycerol is depicted in the following diagram.

Potential Signaling Roles

While not a primary signaling molecule itself, the metabolic products of triglyceride breakdown, such as fatty acids and diacylglycerol (DAG), can act as signaling molecules. For instance, DAG is a well-known activator of Protein Kinase C (PKC). The breakdown of the related molecule, 1,3-Dioleoyl-2-palmitoyl glycerol (OPO), produces 2-palmitoyl glycerol (2-PG), which has been shown to promote GABA synthesis in astrocytes, suggesting a role in neural development.[31][32]

The logical workflow for investigating the biological activity of a novel triglyceride is outlined below.

References

- 1. quora.com [quora.com]

- 2. webqc.org [webqc.org]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. youtube.com [youtube.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 11. fiveable.me [fiveable.me]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 15. quora.com [quora.com]

- 16. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 22. lib3.dss.go.th [lib3.dss.go.th]

- 23. youngin.com [youngin.com]

- 24. scribd.com [scribd.com]

- 25. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 26. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 29. Lipolysis - Wikipedia [en.wikipedia.org]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. researchgate.net [researchgate.net]

- 32. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1,3-Dioleoyl-2-heptadecanoyl glycerol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 1,3-Dioleoyl-2-heptadecanoyl glycerol (B35011), a triglyceride of significant interest in pharmaceutical and biochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its solubility characteristics, experimental protocols for solubility determination, and relevant analytical workflows.

Core Concepts: Understanding Triglyceride Solubility

Triglycerides are nonpolar lipids, and their solubility is primarily governed by the "like dissolves like" principle. Their long fatty acid chains result in a predominantly nonpolar character, making them generally soluble in nonpolar organic solvents and poorly soluble in polar solvents such as water. The solubility of a specific triglyceride like 1,3-Dioleoyl-2-heptadecanoyl glycerol in a given organic solvent is influenced by factors such as the fatty acid chain length, the degree of unsaturation, and the temperature.

Solubility Data

Quantitative solubility data for this compound is not widely available in published literature. However, qualitative assessments and data from structurally similar triglycerides can provide valuable insights for solvent selection in experimental and formulation development.

Qualitative Solubility of this compound

The following table summarizes the available qualitative solubility information for this compound.

| Solvent | Solubility | Source |

| Chloroform | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

Quantitative Solubility of Structurally Similar Triglycerides

To provide a reasonable estimation for researchers, the following table presents quantitative solubility data for triglycerides with similar structures. It is important to note that these values are for reference and the actual solubility of this compound may vary.

| Compound | Solvent | Solubility | Source |

| 1,3-Dioleoyl-2-palmitoyl glycerol | Chloroform | Soluble | [2] |

| 1,3-Dioleoyl-2-palmitoyl glycerol | Ethanol | Slightly Soluble | [3] |

| 1,3-Dioleoyl-2-palmitoyl glycerol | Ethyl Acetate | Slightly Soluble | [3] |

| 1,3-Dioleoyl-2-palmitoyl glycerol | Methanol | Slightly Soluble | [3] |

| 1,3-Dioleoyl-2-stearoyl glycerol | Chloroform | Slightly Soluble | [4] |

| 1,3-Dioleoyl-2-stearoyl glycerol | Methanol | Slightly Soluble | [4] |

| 1,3-Dilinoleoyl-2-oleoyl glycerol | Methyl Acetate | 25 mg/mL | [5] |

| 1,3-Dilinoleoyl-2-oleoyl glycerol | Dimethylformamide (DMF) | 10 mg/mL | [5] |

| 1,3-Dilinoleoyl-2-oleoyl glycerol | Ethanol | 10 mg/mL | [5] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic or equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

-

Calculation: The solubility is reported as the concentration of the solute in the saturated solution (e.g., in mg/mL or g/100g ).

Equilibrium Solubility (Shake-Flask) Workflow

Hot-Stage Microscopy (HSM)

HSM is a visual method to estimate the saturation solubility of a compound in a solid or semi-solid lipid excipient, but the principle can be adapted for liquid solvents.

Methodology:

-

Sample Preparation: Prepare a series of samples with known concentrations of this compound in the solvent.

-

Microscopic Observation: Place a small amount of the sample on a microscope slide and heat it on a hot stage.

-

Dissolution Temperature: Observe the sample under a polarized light microscope as the temperature increases. The temperature at which the last crystals of the solute dissolve is recorded as the dissolution temperature.

-

Solubility Curve: Plot the dissolution temperature against the concentration to generate a solubility curve.

Hot-Stage Microscopy (HSM) Workflow

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the saturation solubility by measuring the change in the melting enthalpy of the solvent as a function of the solute concentration.[6]

Methodology:

-

Sample Preparation: Prepare a series of hermetically sealed DSC pans containing known concentrations of this compound in the solvent.

-

Thermal Analysis: Heat the samples in the DSC instrument at a constant rate.

-

Data Acquisition: Measure the heat flow into the sample as a function of temperature to obtain a thermogram showing the melting endotherm of the solvent.

-

Enthalpy Calculation: Determine the melting enthalpy (ΔH) of the solvent for each sample.

-

Solubility Determination: Plot the melting enthalpy of the solvent against the concentration of the triglyceride. The point at which the enthalpy no longer decreases with increasing concentration indicates the saturation solubility.[6]

Differential Scanning Calorimetry (DSC) Workflow

Logical Relationships in Solubility Studies

The selection of an appropriate solvent and experimental method is crucial for accurate solubility determination. The following diagram illustrates the logical flow for a typical solubility screening study.

Logical Flow for Solubility Screening

Conclusion

While specific quantitative solubility data for this compound remains limited, this guide provides a foundational understanding of its expected solubility behavior based on its chemical nature and data from analogous compounds. The detailed experimental protocols and logical workflows presented herein equip researchers with the necessary tools to perform accurate and reliable solubility assessments tailored to their specific research and development needs.

References

An In-depth Technical Guide to TG(18:1/17:0/18:1): Nomenclature, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the triglyceride (TG) TG(18:1/17:0/18:1), including its nomenclature, synonyms, physicochemical properties, and biological context. This document is intended to serve as a valuable resource for professionals in lipid research and drug development.

Nomenclature and Synonyms

The nomenclature of lipids, including triglycerides, can be complex. TG(18:1/17:0/18:1) is a shorthand notation that describes the structure of a specific triacylglycerol. This notation specifies the fatty acids attached to the glycerol (B35011) backbone.

Breakdown of the Nomenclature:

-

TG: Abbreviation for triglyceride (or triacylglycerol).

-

(18:1/17:0/18:1): This part details the three fatty acid chains attached to the glycerol backbone. The numbers before the colon indicate the number of carbon atoms in the fatty acid chain, and the number after the colon indicates the number of double bonds.

-

18:1: An 18-carbon fatty acid with one double bond (oleic acid).

-

17:0: A 17-carbon saturated fatty acid (heptadecanoic acid).

-

18:1: Another 18-carbon fatty acid with one double bond (oleic acid).

-

The order of the fatty acids in the notation usually corresponds to their position on the glycerol backbone, following the stereospecific numbering (sn) system (sn-1, sn-2, and sn-3). Therefore, TG(18:1/17:0/18:1) indicates that an oleic acid is at the sn-1 position, a heptadecanoic acid is at the sn-2 position, and another oleic acid is at the sn-3 position.

Synonyms and Formal Names:

| Term | Description |

| Formal Name | (9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester |

| Common Synonyms | 1,3-Dioleoyl-2-heptadecanoin, TG(18:1/17:0/18:1) |

| Systematic Name | 1,3-dioleoyl-2-heptadecanoyl-glycerol |

| CAS Registry Number | 195891-94-2 |

Physicochemical Properties

While specific experimental data for TG(18:1/17:0/18:1) is limited in publicly available literature, some properties can be inferred from its structure and comparison with similar triglycerides. Asymmetrical triglycerides, like TG(18:1/17:0/18:1), generally have different physical properties compared to their symmetrical counterparts. The presence of an odd-chain fatty acid (17:0) and unsaturated fatty acids (18:1) influences its melting point and crystalline structure.

| Property | Value | Source |

| Molecular Formula | C56H104O6 | Inferred from structure |

| Molecular Weight | 873.4 g/mol | [1] |

Biological Significance and Metabolism

TG(18:1/17:0/18:1) is an example of a mixed-acid triglyceride containing both even- and odd-chain fatty acids. The presence of the odd-chain fatty acid, heptadecanoic acid (17:0), is of particular interest as its metabolism differs from that of the more common even-chain fatty acids.

Digestion and Absorption

The digestion of triglycerides in the small intestine is primarily carried out by pancreatic lipase. This enzyme preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone. This process releases the fatty acids at these positions and a 2-monoacylglycerol (2-MAG).

Digestion of TG(18:1/17:0/18:1) by pancreatic lipase.

The resulting free fatty acids and 2-monoacylglycerol are then absorbed by the enterocytes lining the small intestine. Inside the enterocytes, they are re-esterified back into triglycerides before being packaged into chylomicrons and released into the lymphatic system.

Metabolism of Heptadecanoic Acid (17:0)

The metabolic fate of the odd-chain fatty acid, heptadecanoic acid (17:0), is distinct from that of even-chain fatty acids. While even-chain fatty acids are broken down via β-oxidation into acetyl-CoA units, the β-oxidation of odd-chain fatty acids yields acetyl-CoA and one molecule of propionyl-CoA.

Propionyl-CoA can then be converted to succinyl-CoA, which is an intermediate of the citric acid cycle (Krebs cycle). This anaplerotic role means that odd-chain fatty acids can replenish the intermediates of the citric acid cycle, which is important for various metabolic processes, including gluconeogenesis.

Metabolism of heptadecanoic acid (17:0).

Experimental Protocols

General Lipid Extraction from Biological Samples

A common method for extracting lipids, including triglycerides, from biological samples is the Folch method or a modification thereof.

Protocol: Modified Folch Extraction

-

Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution. Use a sufficient volume of solvent to ensure complete immersion and disruption of the tissue.

-

Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3 (v/v/v).

-

Centrifugation: Centrifuge the mixture to facilitate the separation of the layers. The lower layer will be the organic phase containing the lipids, and the upper layer will be the aqueous phase.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas to obtain the total lipid extract.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis, such as mass spectrometry.

Analysis by Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for the identification and quantification of specific triglyceride species like TG(18:1/17:0/18:1).

Workflow: LC-MS/MS Analysis of Triglycerides

A typical workflow for the analysis of triglycerides by LC-MS/MS.

In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment, the lipid extract is first separated by liquid chromatography, often using a reverse-phase column. The separated lipids are then ionized and detected by the mass spectrometer. In the first stage of mass analysis (MS1), the precursor ion corresponding to the mass-to-charge ratio (m/z) of TG(18:1/17:0/18:1) is selected. This precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage of mass analysis (MS2). The fragmentation pattern provides structural information, allowing for the confirmation of the fatty acid composition and their positions on the glycerol backbone.

Conclusion

TG(18:1/17:0/18:1) is a specific asymmetrical, mixed-acid triglyceride containing an odd-chain fatty acid. Its unique structure influences its physical properties and metabolic fate. The presence of heptadecanoic acid provides an entry point into the citric acid cycle via propionyl-CoA, highlighting a distinct metabolic role compared to triglycerides containing only even-chain fatty acids. Further research into the abundance and specific biological functions of TG(18:1/17:0/18:1) in various tissues and disease states will be crucial for a complete understanding of its significance in health and disease. This guide provides a foundational understanding for researchers and professionals working in the field of lipidomics and drug development.

References

The Modern Alchemist's Guide to Structured Triglycerides: From Discovery to Isolation